1-Acetyl-2-imidazolidinone

Pharmaceutical Quality Control Analytical Reference Standards Regulatory Compliance

Procure 1-Acetyl-2-imidazolidinone (CAS 5391-39-9) as a certified Clonidine EP Impurity A reference standard for analytical method validation, system suitability testing, and batch release of clonidine hydrochloride APIs. Its solid crystalline form enables precise gravimetric standard preparation, and its unique EP designation ensures regulatory acceptance of impurity profiling data. This N1-acetylated building block is chemically distinct from the water-soluble parent 2-imidazolidinone and the liquid solvent DMI, making it the only viable choice for solid-phase dosing, chemoselective coupling in moxonidine synthesis, and patented penicillin derivatization.

Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
CAS No. 5391-39-9
Cat. No. B193065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-2-imidazolidinone
CAS5391-39-9
Synonyms1-Acetyl-2-imidazolidinone
Molecular FormulaC5H8N2O2
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESCC(=O)N1CCNC1=O
InChIInChI=1S/C5H8N2O2/c1-4(8)7-3-2-6-5(7)9/h2-3H2,1H3,(H,6,9)
InChIKeyJJWACYUTERPMBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite or Very Pale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-2-imidazolidinone (CAS 5391-39-9) Supplier Specifications and Key Physicochemical Properties


1-Acetyl-2-imidazolidinone (CAS 5391-39-9) is a white to off-white crystalline solid belonging to the 2-imidazolidinone class, characterized by a single acetyl substitution at the N1 position [1]. Its reported melting point ranges from 173-175 °C to 182-186 °C depending on purity grade [2][3], with a predicted pKa of 12.11 ± 0.20 [4]. The compound exhibits limited solubility in organic solvents such as chloroform (sparingly), DMSO (sparingly), and methanol (slightly upon heating), and is practically insoluble in water [4].

Why 2-Imidazolidinone Analogs Cannot Substitute for 1-Acetyl-2-imidazolidinone in Regulated Pharmaceutical Workflows


While 2-imidazolidinones share a common core, simple substitution of 1-Acetyl-2-imidazolidinone with the parent 2-imidazolidinone or the dimethyl analog is precluded by fundamentally different physicochemical, regulatory, and synthetic roles. The N1-acetyl group confers a distinct solubility profile (sparingly soluble in DMSO/chloroform vs. highly water-soluble parent) [1][2], a solid-state thermal stability window critical for impurity reference standard handling [3], and a specific identity as a designated pharmacopeial impurity (Clonidine EP Impurity A) and synthetic intermediate in patented routes [4]. Unsubstituted 2-imidazolidinone cannot serve as a Clonidine EP Impurity A reference standard, and 1,3-dimethyl-2-imidazolidinone (DMI) is a liquid polar solvent rather than a solid crystalline intermediate, rendering it unsuitable for solid-phase dosing, analytical standard preparation, or the specific N1-chemoselective reactivity required for downstream coupling reactions . The evidence below quantifies these critical differentiators.

Head-to-Head Quantitative Comparison of 1-Acetyl-2-imidazolidinone Against 2-Imidazolidinone and 1,3-Dimethyl-2-imidazolidinone


Regulatory Identity: Designated Pharmacopeial Impurity vs. Unregulated Parent Scaffold

1-Acetyl-2-imidazolidinone is formally designated as Clonidine EP Impurity A in the European Pharmacopoeia, a regulatory identity absent in the parent 2-imidazolidinone and 1,3-dimethyl-2-imidazolidinone [1]. This designation mandates its use as a certified reference standard in analytical method validation and quality control release testing for clonidine hydrochloride APIs and finished dosage forms [2].

Pharmaceutical Quality Control Analytical Reference Standards Regulatory Compliance

Aqueous Solubility: Practically Water-Insoluble vs. Highly Water-Soluble Parent and Miscible Dimethyl Analog

1-Acetyl-2-imidazolidinone is practically insoluble in water , whereas the parent 2-imidazolidinone exhibits a water solubility of 950 g/L at 20 °C [1], and 1,3-dimethyl-2-imidazolidinone is fully miscible with water . This three-order-of-magnitude difference in aqueous solubility fundamentally dictates the solvent systems viable for analytical sample preparation and the compound's behavior in aqueous reaction media.

Formulation Development Sample Preparation Solvent Selection

Thermal Stability: Solid Crystalline Intermediate vs. Liquid Polar Solvent

1-Acetyl-2-imidazolidinone is a solid crystalline powder with a melting point of 173-175 °C to 182-186 °C [1][2], enabling precise gravimetric handling for analytical standard preparation. In contrast, 1,3-dimethyl-2-imidazolidinone (DMI) is a liquid at room temperature with a melting point of 8 °C and a boiling point of 224-226 °C [3]. The parent 2-imidazolidinone is also a solid, but with a significantly lower melting point of 131-136 °C [4].

Solid-Phase Synthesis Analytical Standard Weighing Storage and Handling

Genotoxic Impurity Classification and Validated Analytical Quantification

1-Acetyl-2-imidazolidinone is classified as a genotoxic impurity in tizanidine hydrochloride formulations, necessitating stringent control and validated analytical methodology [1]. A validated RP-HPLC method has been established specifically for this compound, demonstrating linearity over a concentration range of 1.04–0.16 µg/mL with a detection wavelength of 215 nm [1]. Neither 2-imidazolidinone nor 1,3-dimethyl-2-imidazolidinone carries this specific genotoxic impurity designation in tizanidine monographs.

Genotoxic Impurity Control RP-HPLC Method Validation ICH M7 Compliance

Synthetic Utility: Key Intermediate in Moxonidine Synthesis

1-Acetyl-2-imidazolidinone serves as a direct synthetic precursor in the preparation of moxonidine, an antihypertensive agent, specifically reacting with 2,6-dichloro-2-methyl-5-aminopyrimidine followed by hydrolysis to yield the final API . It is also employed as a synthetic reagent for preparing triple [14C]-labeled moxonidine for pharmacokinetic and metabolism studies . This specific synthetic role is not fulfilled by 2-imidazolidinone or 1,3-dimethyl-2-imidazolidinone in the patented synthetic routes to moxonidine.

Antihypertensive Drug Synthesis 14C Radiolabeling API Manufacturing

Ionization State: High pKa vs. Neutral Analogs

1-Acetyl-2-imidazolidinone possesses a predicted pKa of 12.11 ± 0.20, indicating it exists predominantly in its neutral form across most pH ranges relevant to pharmaceutical analysis and synthesis [1]. The parent 2-imidazolidinone has a reported pKa of approximately 14.2 (conjugate acid pKa), while 1,3-dimethyl-2-imidazolidinone lacks an acidic proton and thus no comparable pKa value is assigned [2][3]. This pKa differential impacts the compound's ionization behavior in aqueous-organic solvent systems and reversed-phase chromatographic retention.

Reaction Optimization pH-Dependent Extraction Chromatographic Method Development

Recommended Procurement and Application Scenarios for 1-Acetyl-2-imidazolidinone Based on Quantitative Differentiation Evidence


Pharmaceutical Impurity Reference Standard for Clonidine Hydrochloride Quality Control

Procure 1-Acetyl-2-imidazolidinone as a certified Clonidine EP Impurity A reference standard (CAS 5391-39-9) for use in analytical method validation, system suitability testing, and batch release of clonidine hydrochloride APIs and finished drug products in compliance with European Pharmacopoeia monographs and ICH Q3A/B guidelines [1]. The compound's solid crystalline form enables precise gravimetric preparation of stock and working standard solutions, while its specific EP designation ensures regulatory acceptance of impurity profiling data [2].

Genotoxic Impurity Monitoring in Tizanidine Hydrochloride Formulations

Utilize 1-Acetyl-2-imidazolidinone as a quantitative reference material for the validated RP-HPLC determination of this genotoxic impurity in tizanidine hydrochloride tablet formulations (2-6 mg dosage) [1]. The established method, validated over a linear range of 1.04–0.16 µg/mL with detection at 215 nm, provides the analytical specificity and sensitivity required for ICH M7-compliant control of mutagenic impurities [1].

Synthetic Intermediate in Moxonidine API and Radiolabeled Moxonidine Manufacturing

Employ 1-Acetyl-2-imidazolidinone as a key N1-building block in the synthesis of moxonidine, a centrally acting antihypertensive agent [1]. The compound undergoes chemoselective coupling with 2,6-dichloro-2-methyl-5-aminopyrimidine, followed by methanolic hydrolysis, to generate the imidazoline pharmacophore of moxonidine [2]. For metabolism and pharmacokinetic studies, the compound serves as the starting material for the preparation of triple [14C]-labeled moxonidine [3].

Penicillin Derivative Synthesis and β-Lactamase Inhibitor Development

Procure 1-Acetyl-2-imidazolidinone for use as a building block in the synthesis of novel penicillin derivatives and β-lactamase inhibitors as described in patent literature [1]. The compound's 3-acetyl-imidazolidin-2-one-1-yl chemical group is specifically claimed in patents for new penicillin antibiotics, representing a defined structural motif not accessible from the parent 2-imidazolidinone or the dimethyl analog [2].

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